molecular formula C31H22IN3O6 B11550721 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

Cat. No.: B11550721
M. Wt: 659.4 g/mol
InChI Key: DOSYMQJMVWPTAQ-USKNDPDESA-N
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Description

4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound featuring multiple functional groups, including benzodioxole, phenylformamido, and iodobenzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole and phenylformamido intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H22IN3O6

Molecular Weight

659.4 g/mol

IUPAC Name

[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C31H22IN3O6/c32-25-9-5-4-8-24(25)31(38)41-23-13-10-20(11-14-23)18-33-35-30(37)26(34-29(36)22-6-2-1-3-7-22)16-21-12-15-27-28(17-21)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-16+,33-18+

InChI Key

DOSYMQJMVWPTAQ-USKNDPDESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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